4-Ethoxy-benzamidine
Overview
Description
It is characterized by its white crystalline solid appearance and is slightly soluble in water but soluble in most organic solvents . This compound is primarily used as an intermediate in organic synthesis and has applications in biological research, particularly in protein crystallization and structural analysis .
Mechanism of Action
Target of Action
4-Ethoxy-benzamidine is a derivative of benzamidine . Benzamidines are known to interact with several targets, including Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These targets play crucial roles in various biological processes, including proteolysis, signal transduction, and copper transport .
Mode of Action
Benzamidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or acting as receptor ligands
Biochemical Pathways
Given its similarity to benzamidine, it may influence pathways related to the functions of its targets, such as proteolysis and signal transduction .
Result of Action
Based on its similarity to benzamidine, it may have effects related to the inhibition of enzyme activity or receptor binding .
Biochemical Analysis
Biochemical Properties
It is known that benzamidine, a similar compound, acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases
Molecular Mechanism
It is possible that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to benzamidine . These potential mechanisms need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-benzamidine can be synthesized through the reaction of 4-ethoxybenzoic acid with ammonium chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
- 4-Ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
- The acid chloride is then reacted with ammonium chloride to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-benzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It plays a role in protein crystallization and structural analysis, aiding in the study of protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, particularly as enzyme inhibitors, is ongoing.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Benzamidine: The parent compound, benzamidine, shares similar inhibitory properties but lacks the ethoxy group.
4-Methoxy-benzamidine: Similar to 4-ethoxy-benzamidine but with a methoxy group instead of an ethoxy group.
4-Chloro-benzamidine: Contains a chloro group, offering different reactivity and properties
Uniqueness: this compound is unique due to its ethoxy group, which can influence its solubility, reactivity, and binding affinity to enzymes compared to its analogs. This makes it a valuable tool in specific biochemical and pharmaceutical applications .
Properties
IUPAC Name |
4-ethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFTRNWHJZQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407788 | |
Record name | 4-Ethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-71-9 | |
Record name | 4-Ethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.